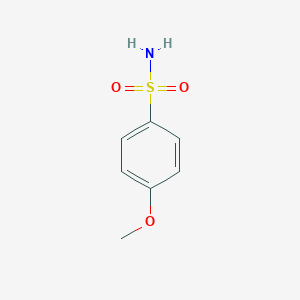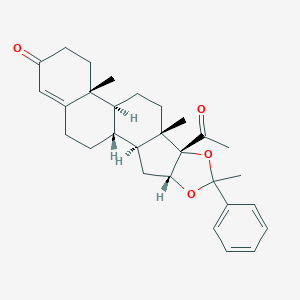
4-Methoxybenzolsulfonamid
Übersicht
Beschreibung
4-Methoxybenzenesulfonamide is a compound that belongs to the class of organosulfur compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. The introduction and interest in 4-Methoxybenzenesulfonamide stem from its utility in various chemical syntheses, including the development of pharmaceuticals, and its role as a functional moiety in organic chemistry.
Synthesis Analysis
The synthesis of 4-Methoxybenzenesulfonamide and its derivatives involves various chemical reactions, highlighting the versatility of these compounds in organic synthesis. One approach includes the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds, showcasing the compound's role in creating multifunctional chemical agents (Kyosuke Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzenesulfonamide is defined by the methoxy group (-OCH3) attached to the benzene ring, which is further connected to the sulfonamide group (-SO2NH2). This structure contributes to the compound's unique chemical and physical properties, such as its solubility, reactivity, and interactions with other molecules.
Chemical Reactions and Properties
4-Methoxybenzenesulfonamide participates in various chemical reactions, including electrophilic substitutions, due to the electron-donating effect of the methoxy group which enhances the reactivity of the aromatic ring. Its chemical properties are also explored in the context of catalytic oxidation of lignins into aromatic aldehydes, indicating its potential in synthetic organic chemistry and material science applications (V. Tarabanko & N. Tarabanko, 2017).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Methoxybenzolsulfonamid ist ein wichtiger Rohstoff und Zwischenprodukt, das in der organischen Synthese verwendet wird . Es kann in Gegenwart eines Palladiumkatalysators eine Polyaddition mit Vinyloxiranen eingehen .
Pharmazeutika
Diese Verbindung spielt eine bedeutende Rolle in der pharmazeutischen Industrie . Es kann als Ligand verwendet werden, um einen neuartigen Bis-Tetrahydrofuran-basierten Human-Immunschwächevirus-(HIV)-Proteaseinhibitor zu erzeugen .
Pflanzenschutzmittel
This compound wird auch bei der Herstellung von Pflanzenschutzmitteln verwendet . Die spezifischen Anwendungen in diesem Bereich können sehr unterschiedlich sein, aber es wird häufig bei der Synthese von Pestiziden und anderen landwirtschaftlichen Chemikalien verwendet.
Farbstoffe
In der Farbstoffindustrie wird this compound als Rohstoff und Zwischenprodukt verwendet . Es kann zur Herstellung verschiedener Farbstoffe beitragen, die in Textilien, Kunststoffen und anderen Materialien verwendet werden.
Herstellung von S,S-Dimethyl-N-p-methoxybenzolsulfonylsulfilimin
This compound kann bei der Herstellung von S,S-Dimethyl-N-p-methoxybenzolsulfonylsulfilimin verwendet werden . Diese Verbindung hat potenzielle Anwendungen in verschiedenen chemischen Reaktionen.
Katalysator bei Polyadditionreaktionen
This compound kann in Gegenwart eines Palladiumkatalysators eine Polyaddition mit Vinyloxiranen eingehen . Dies macht es in verschiedenen industriellen Prozessen nützlich, die Polyadditionreaktionen beinhalten.
Eigenschaften
IUPAC Name |
4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQEZBRFPAFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150200 | |
| Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-26-6 | |
| Record name | 4-Methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Methoxybenzenesulfonamide and its derivatives have been studied for their interactions with various targets. One prominent target is tubulin. Studies have shown that certain derivatives, like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), bind to the colchicine binding site of tubulin. [, ] This binding inhibits tubulin polymerization, a process crucial for microtubule formation. [, , ] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately apoptosis, making these compounds potential anticancer agents. [, , , ] Notably, E7010 has shown consistent growth-inhibitory activities against a panel of human tumor cell lines. []
ANone:
- IR: Strong absorptions for the sulfonyl group (S=O) around 1300-1100 cm-1 and the amine group (N-H) around 3300-3500 cm-1. [, ]
- 1H-NMR: Signals for aromatic protons, methoxy group protons, and the sulfonamide proton. [, ]
- 13C-NMR: Signals corresponding to all carbons in the molecule, with distinct peaks for the aromatic carbons, methoxy carbon, and sulfonyl carbon. [, ]
A: The provided research focuses primarily on the biological activity of 4-Methoxybenzenesulfonamide derivatives, particularly their antitumor properties. [, , , , ] Information on their catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is limited. Further research is needed to explore these aspects.
A: Computational methods, including molecular docking and QSAR studies, have been employed to understand the interactions of 4-Methoxybenzenesulfonamide derivatives with their targets and predict their activity. [, , ] For instance, molecular docking studies have revealed the binding modes of these derivatives within the colchicine binding site of tubulin. [, ] Additionally, QSAR models, like the receptor-independent (RI) four-dimensional (4D) quantitative structure-activity relationships (QSAR) formalism, have been developed to relate the structure of these compounds to their inhibitory activity against specific targets, such as MMP-9. [] These computational approaches contribute to a better understanding of structure-activity relationships and aid in designing more potent and selective inhibitors.
A: Structural modifications significantly influence the biological activity of 4-Methoxybenzenesulfonamide derivatives. For example, changing the position of a chlorine substituent on the indole scaffold of certain derivatives impacts their binding thermodynamics with tubulin. [] Furthermore, replacing hydroxyl groups with methoxy groups in gallic acid analogs enhanced their antioxidant capacity and oral permeability. [] These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects. [, , , , , ]
A: While information on specific formulation strategies for these compounds is limited in the provided research, some studies suggest the use of specific crystalline forms to improve solubility and bioavailability. For example, crystalline form 2 of N-((2Z)-2-((4-hydroxyphenyl)imino)-1,2-dihydro-3-pyridinyl)-4-methoxybenzenesulfonamide has been explored for its potential in pharmaceutical compositions and treatment methods. []
ANone: The provided research primarily focuses on the synthesis, structural characterization, and preliminary biological evaluation of 4-Methoxybenzenesulfonamide derivatives. Information related to these specific questions is not extensively covered in the provided research papers. Further investigations are required to address these aspects fully.
A: While specific historical milestones aren't explicitly mentioned in the provided research, the development of E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) represents a significant advancement in the field. [, , ] Its identification as a potent antitumor agent targeting tubulin polymerization has sparked significant research interest in this class of compounds. [, , ] Furthermore, the discovery of other derivatives, such as E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), with different mechanisms of action has further broadened the therapeutic potential of 4-Methoxybenzenesulfonamide derivatives. [] These discoveries have paved the way for continued exploration and development of these compounds as potential anticancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














